molecular formula C9H19NO B13215116 (2S)-2-[(tert-butoxy)methyl]pyrrolidine

(2S)-2-[(tert-butoxy)methyl]pyrrolidine

Cat. No.: B13215116
M. Wt: 157.25 g/mol
InChI Key: VWXSCKOHAKPRKK-QMMMGPOBSA-N
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Description

(2S)-2-[(tert-butoxy)methyl]pyrrolidine is a chiral pyrrolidine derivative with a tert-butoxy group attached to the second carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(tert-butoxy)methyl]pyrrolidine typically involves the reaction of pyrrolidine with tert-butyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with tert-butyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into pyrrolidine derivatives, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(tert-butoxy)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form tert-butyl esters.

    Reduction: The pyrrolidine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as tert-butyl hydroperoxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include tert-butyl esters, reduced pyrrolidine derivatives, and substituted pyrrolidine compounds .

Scientific Research Applications

(2S)-2-[(tert-butoxy)methyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-[(tert-butoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, facilitating selective reactions at other sites on the molecule. The pyrrolidine ring can interact with enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate: This compound has a similar structure but with additional carboxylate groups.

    2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl: This compound features tert-butyl groups at different positions, providing different chemical properties.

    tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of a tert-butoxy group .

Uniqueness

(2S)-2-[(tert-butoxy)methyl]pyrrolidine is unique due to its specific chiral configuration and the presence of the tert-butoxy group, which provides distinct reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine

InChI

InChI=1S/C9H19NO/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

VWXSCKOHAKPRKK-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC[C@@H]1CCCN1

Canonical SMILES

CC(C)(C)OCC1CCCN1

Origin of Product

United States

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